2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalen-1-yloxy acetic acid, which is then coupled with 5-(4-nitrophenyl)thiazol-2-amine under appropriate conditions to form the final product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yloxy)-N-(5-phenylthiazol-2-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(naphthalen-1-yloxy)-N-(5-(4-methylphenyl)thiazol-2-yl)acetamide: Contains a methyl group instead of a nitro group, affecting its chemical and physical properties.
Uniqueness
2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-5-14-4-1-2-6-17(14)18)23-21-22-12-19(29-21)15-8-10-16(11-9-15)24(26)27/h1-12H,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLSWVWKJAKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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